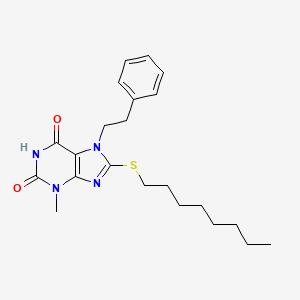![molecular formula C15H20Cl3N3OS B11991394 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide is a synthetic organic compound with the molecular formula CHClNOS. It belongs to the class of amides and contains both chlorine and sulfur atoms.
Structure: The compound’s structure consists of a central amide group (N-C(O)-) connected to a trichloroethylamine moiety, which in turn is linked to a 2-methylphenyl group. The 2,2-dimethyl substituents enhance its stability.
Purpose: This compound may find applications in various fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes: While detailed synthetic routes are scarce, researchers have likely developed methods involving chlorination, amidation, and other reactions.
Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, information on large-scale industrial production remains limited.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH), oxidizing agents (e.g., KMnO), and nucleophiles (e.g., amines) could be involved.
Major Products: These depend on the specific reactions undertaken.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, explore novel derivatives, and study its interactions with other compounds.
Biology: Assess its impact on biological systems, including potential toxicity or pharmacological effects.
Medicine: Explore its therapeutic potential (e.g., as an antimicrobial or anticancer agent).
Industry: Evaluate its use in materials science, catalysis, or specialty chemicals.
Wirkmechanismus
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Other related compounds include
Remember that this compound’s applications and properties are still being explored, and further research is essential
Eigenschaften
Molekularformel |
C15H20Cl3N3OS |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9-7-5-6-8-10(9)19-13(23)21-11(15(16,17)18)20-12(22)14(2,3)4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,23) |
InChI-Schlüssel |
FXQBJGLZBHSROX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)

![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)

![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)

![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)

